7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid
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Overview
Description
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid (HPA) is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids. HPA is a rare and unique fatty acid that is found in only a few sources, such as the liver oil of deep-sea sharks and the liver oil of the ratfish. HPA has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is not fully understood. However, it is believed that 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid exerts its therapeutic effects by modulating various signaling pathways in the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has several biochemical and physiological effects on the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Additionally, 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its unique chemical structure and potential therapeutic properties. However, the limitations of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its rarity and the complexity of its synthesis.
Future Directions
The potential therapeutic properties of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid have generated interest in its use as a dietary supplement and in the development of new drugs. Future research should focus on the development of new synthesis methods for 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and the investigation of its therapeutic potential in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and its effects on the body.
Synthesis Methods
The synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is a complex process that involves the use of various chemical reactions. The most common method for the synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is the oxidation of eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) using a mixture of nitric acid and acetic anhydride. This process yields a mixture of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid isomers, which can be separated and purified using chromatography techniques.
Scientific Research Applications
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been the subject of several scientific studies due to its potential therapeutic properties. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
properties
CAS RN |
134678-59-4 |
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Product Name |
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E,4E,6E,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-2,4,6,10,14-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h7-8,10-11,13-14,21H,5-6,9,12,15H2,1-4H3,(H,22,23)/b11-7+,17-10+,18-14+,19-13+ |
InChI Key |
JQIQGTYSXWVMEE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C(=O)O)\C)/CO)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
synonyms |
7-hydroxyacyclic retinoid 7-hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Origin of Product |
United States |
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